molecular formula C17H14BrNO4 B4601897 5-bromo-1-(3,4-dimethoxybenzyl)-1H-indole-2,3-dione

5-bromo-1-(3,4-dimethoxybenzyl)-1H-indole-2,3-dione

Cat. No.: B4601897
M. Wt: 376.2 g/mol
InChI Key: CXPJZDUZICWWLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-1-(3,4-dimethoxybenzyl)-1H-indole-2,3-dione: is a synthetic organic compound that belongs to the indole family. This compound is characterized by the presence of a bromine atom at the 5th position of the indole ring and a 3,4-dimethoxybenzyl group attached to the nitrogen atom. The indole core is a common structural motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-(3,4-dimethoxybenzyl)-1H-indole-2,3-dione typically involves multiple steps, starting from commercially available precursors. One common method includes:

    Methoxylation: The 3,4-dimethoxybenzyl group can be introduced through a nucleophilic substitution reaction using 3,4-dimethoxybenzyl chloride and a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation: The final step involves the oxidation of the indole ring to form the 2,3-dione structure, which can be achieved using oxidizing agents like potassium permanganate (KMnO4) or ceric ammonium nitrate (CAN).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo further oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the 2,3-dione structure back to the corresponding diol.

    Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), ceric ammonium nitrate (CAN).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, and organometallic reagents.

Major Products:

    Oxidized Derivatives: Various quinones and hydroquinones.

    Reduced Derivatives: Corresponding diols.

    Substituted Derivatives: A wide range of substituted indoles with different functional groups.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology:

    Biological Probes: Used in the study of biological systems due to its structural similarity to natural indole derivatives.

    Enzyme Inhibitors: Potential use as inhibitors of various enzymes.

Medicine:

    Pharmaceuticals: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

    Material Science: Used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-bromo-1-(3,4-dimethoxybenzyl)-1H-indole-2,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its structural similarity to natural indole derivatives allows it to interact with biological receptors and modulate their activity.

Comparison with Similar Compounds

  • 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone
  • Methyl 5-bromo-1-(3,4-dimethoxybenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate

Comparison:

  • Structural Differences: While all these compounds contain a bromine atom and methoxy groups, their core structures differ, leading to variations in their chemical and biological properties.
  • Unique Properties: 5-bromo-1-(3,4-dimethoxybenzyl)-1H-indole-2,3-dione is unique due to its indole core, which is a common motif in many natural products and pharmaceuticals, making it particularly valuable in medicinal chemistry.

Properties

IUPAC Name

5-bromo-1-[(3,4-dimethoxyphenyl)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO4/c1-22-14-6-3-10(7-15(14)23-2)9-19-13-5-4-11(18)8-12(13)16(20)17(19)21/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPJZDUZICWWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-1-(3,4-dimethoxybenzyl)-1H-indole-2,3-dione
Reactant of Route 2
Reactant of Route 2
5-bromo-1-(3,4-dimethoxybenzyl)-1H-indole-2,3-dione
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-bromo-1-(3,4-dimethoxybenzyl)-1H-indole-2,3-dione
Reactant of Route 4
5-bromo-1-(3,4-dimethoxybenzyl)-1H-indole-2,3-dione
Reactant of Route 5
5-bromo-1-(3,4-dimethoxybenzyl)-1H-indole-2,3-dione
Reactant of Route 6
Reactant of Route 6
5-bromo-1-(3,4-dimethoxybenzyl)-1H-indole-2,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.